molecular formula C8H8N4O3S B2982095 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 877630-48-3

methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Cat. No.: B2982095
CAS No.: 877630-48-3
M. Wt: 240.24
InChI Key: IUDJHLRMEHDZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core linked via a thioether bridge to a methyl ester group. The methyl ester group may influence solubility and metabolic stability, making it a key structural feature for optimization.

Properties

IUPAC Name

methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c1-15-5(13)3-16-8-10-6-4(2-9-12-6)7(14)11-8/h2H,3H2,1H3,(H2,9,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDJHLRMEHDZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z). The thioacetate group is then introduced through a thiolation reaction, often using reagents like thiourea or thioacetic acid[{{{CITATION{{{_2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve yield[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z).

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles like sodium or potassium salts.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in the development of new drugs for treating various diseases, including infections and cancer.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its ability to act as a precursor for more complex molecules makes it valuable in large-scale manufacturing processes.

Mechanism of Action

The mechanism by which methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z). The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Pyrazolopyrimidinone Derivatives

HS38 (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide)
  • Structural Differences : Replaces the methyl ester with a propanamide group and introduces a 3-chlorophenyl substituent at N1.
  • Molecular Weight : ~349.8 g/mol (estimated from analogs in ).
HS43 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)
  • Structural Differences : Features a hydroxyethylthio side chain instead of methyl ester.
  • Functional Impact: The hydroxyl group improves solubility but may reduce membrane permeability.

Thioether Side Chain Variations

2-((1-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide (CAS 1005307-17-4)
  • Structural Differences : Substitutes the methyl ester with an N-methylacetamide group and a 4-chlorophenyl substituent.
  • The 4-chlorophenyl group may enhance lipophilicity and metabolic stability .
  • Molecular Weight : 349.8 g/mol .
2-((1-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (CAS 1005307-14-1)
  • Structural Differences : Lacks the N-methyl group in the acetamide side chain.
  • Functional Impact : The free amine in the acetamide could improve binding affinity through additional hydrogen-bond interactions. Molecular weight is reduced to 335.77 g/mol, which may influence pharmacokinetics .
Compound 122 (2-((1-(2-Hydroxy-2-phenylethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide)
  • Structural Differences: Incorporates a morpholinophenyl group and a hydroxyethyl substituent.
  • Functional Impact: The morpholine ring enhances solubility and may modulate blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Inference
Target compound C₁₀H₁₀N₄O₃S ~266.3 (estimated) Methyl ester Moderate lipophilicity
HS38 C₁₄H₁₂ClN₅O₂S 349.8 3-Chlorophenyl, propanamide Higher polarity than target
CAS 1005307-17-4 C₁₄H₁₂ClN₅O₂S 349.8 4-Chlorophenyl, N-methylacetamide Enhanced solubility vs. ester
Compound 122 C₂₆H₂₈N₆O₄S 506.58 Morpholinophenyl, hydroxyethyl High polarity

Biological Activity

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound derived from the pyrazolo[3,4-d]pyrimidine scaffold, known for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anticancer Activity

The pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. This compound exhibits significant cytotoxicity against various cancer cell lines.

Research indicates that compounds with a similar structure inhibit critical signaling pathways involved in tumor growth. For instance, studies have shown that these derivatives can inhibit Src kinases and other protein kinases that play pivotal roles in cell proliferation and survival .

1.2 Case Studies

A notable study evaluated this compound against human cancer cell lines such as HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound demonstrated an IC50 value of approximately 1.74 µM against MCF-7 cells, indicating potent antiproliferative activity .

Cell Line IC50 (µM) Reference
HepG22.50
MCF-71.74
A5493.00
PC-32.20

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

The compound targets bacterial protein kinases and has been shown to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This dual action is particularly beneficial in cancer patients who are at increased risk for infections due to immunosuppression .

2.2 Case Studies

A study evaluated the antibacterial effects of pyrazolo[3,4-d]pyrimidine derivatives against various bacterial strains. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potential .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16

3. Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish its efficacy.

3.1 Key Findings

Research has established that the presence of specific substituents on the pyrazolo ring can optimize both its anticancer and antimicrobial activities. For example:

  • Substituents at position C6 have been correlated with increased potency against certain cancer cell lines.
  • The introduction of thio groups enhances interaction with target enzymes involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic: What are the common synthetic routes for methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of pyrazolo[3,4-d]pyrimidin-6-thiol derivatives with methyl bromoacetate or chloroacetate under basic conditions. Key steps include:

  • Reagent selection : Use of NaH or K₂CO₃ as a base in anhydrous DMF or THF to promote nucleophilic substitution .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to isolate the product .
    Critical optimization parameters include stoichiometric ratios (e.g., 1:1.2 for thiol to methyl bromoacetate) and reaction time (6–12 hours) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C NMR : Assignments focus on the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and the thioether-linked acetate (δ 3.7–4.1 ppm for CH₂S, δ 3.2–3.5 ppm for OCH₃) .
  • X-ray crystallography : SHELX programs are used to resolve crystal structures, with emphasis on dihedral angles between the pyrimidine and pyrazole rings (typically 5–15°) and hydrogen-bonding networks .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···O and N···H contacts) to explain packing efficiency .

Advanced: How does the thioether linkage influence the compound’s reactivity and biological activity?

The thioether group enhances:

  • Electrophilicity : The sulfur atom facilitates nucleophilic attacks, making the compound a precursor for further derivatization (e.g., oxidation to sulfones or substitution with amines) .
  • Bioactivity : In pyrazolo[3,4-d]pyrimidine analogs, the thioether moiety improves binding to kinase ATP pockets by forming hydrophobic interactions and hydrogen bonds. For example, IC₅₀ values for DAPK1 inhibition drop from >10 µM to 0.5 µM when a thioether replaces an ether linkage .
    Methodological validation involves comparative SAR studies using analogs with ether, sulfoxide, or sulfone groups .

Advanced: What computational strategies are employed to predict the compound’s stability and interaction with biological targets?

  • DFT calculations : Used to optimize geometry, calculate frontier molecular orbitals (e.g., HOMO-LUMO gap ~4.5 eV), and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., DAPK1 or PI3Kα). Key residues (e.g., Lys42 in DAPK1) form hydrogen bonds with the pyrimidine carbonyl and thioether sulfur .
  • MD simulations : Assess binding stability over 50–100 ns trajectories, with RMSD values <2.0 Å indicating stable complexes .

Advanced: How are polymorphic forms of this compound screened, and what impact do they have on dissolution kinetics?

  • High-throughput screening : Uses solvent/antisolvent combinations (e.g., ethanol/water, acetone/heptane) to crystallize polymorphs. Common forms include monoclinic (P2₁/c) and triclinic (P 1) systems .
  • Dissolution studies : Polymorphs with higher surface area (e.g., needle-like crystals) exhibit faster dissolution rates (e.g., 85% release in 60 minutes vs. 60% for bulkier forms) .
  • Stability testing : Accelerated aging (40°C/75% RH) identifies metastable forms prone to phase transitions .

Advanced: What strategies mitigate contradictions in bioactivity data across different assay platforms?

  • Assay standardization : Use of ATP concentration-matched kinase assays (e.g., 10 µM ATP for DAPK1) to reduce variability .
  • Counter-screening : Test against off-target kinases (e.g., PKA, PKC) to confirm selectivity. For example, >50-fold selectivity is achieved by optimizing the pyrimidine substituents .
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) to account for plate-to-plate variability .

Advanced: How is the compound’s metabolic stability assessed in preclinical models?

  • In vitro assays : Liver microsomes (human/rat) quantify clearance rates. For this compound, t₁/₂ in human microsomes is ~45 minutes, suggesting moderate stability .
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
  • Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., sulfoxide derivatives) formed via CYP450 oxidation .

Advanced: What methodologies validate the compound’s anti-inflammatory activity in cellular models?

  • NF-κB inhibition : Luciferase reporter assays in RAW264.7 macrophages show 60% inhibition at 10 µM .
  • Cytokine profiling : ELISA quantifies TNF-α and IL-6 suppression (e.g., 70% reduction at 20 µM) .
  • Ulcerogenicity testing : Rat models (e.g., ethanol-induced gastric lesions) assess gastrointestinal safety, with ulcer indices <2.0 (vs. 4.5 for NSAIDs) .

Advanced: How are regioselectivity challenges addressed during functionalization of the pyrazolo[3,4-d]pyrimidine core?

  • Directing groups : Use of electron-withdrawing substituents (e.g., nitro at C3) to steer electrophilic substitution to C6 .
  • Protection/deprotection : Temporary protection of the 4-oxo group with trimethylsilyl chloride enables selective thioether formation at C6 .
  • Computational guidance : Fukui indices identify C6 as the most nucleophilic site (ƒ⁻ = 0.12), aligning with experimental results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.